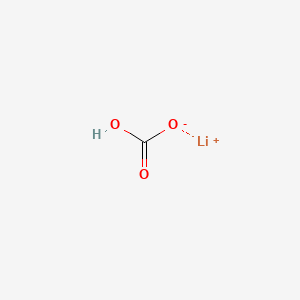
Lithium bicarbonate
描述
Lithium bicarbonate, also known as lithium hydrogen carbonate, is a chemical compound with the formula LiHCO₃. It consists of lithium, hydrogen, carbon, and oxygen. This compound is known for its alkaline properties and is utilized in various applications, including research, pharmaceuticals, and potential medical treatments .
准备方法
Synthetic Routes and Reaction Conditions
Lithium bicarbonate can be synthesized through the reaction of lithium carbonate with carbon dioxide and water. The reaction is as follows:
Li2CO3+CO2+H2O→2LiHCO3
This reaction typically occurs under controlled conditions to ensure the formation of this compound without impurities .
Industrial Production Methods
In industrial settings, this compound is often produced by passing carbon dioxide through a solution of lithium carbonate. The process involves maintaining specific temperatures and pressures to optimize the yield and purity of the product. The resulting this compound can then be purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
Lithium bicarbonate undergoes several types of chemical reactions, including:
- Upon heating, this compound decomposes into lithium carbonate, carbon dioxide, and water.
Decomposition: 2LiHCO3→Li2CO3+CO2+H2O
It reacts with acids to form lithium salts, carbon dioxide, and water.Neutralization: LiHCO3+HCl→LiCl+CO2+H2O
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (such as hydrochloric acid) and bases. The reactions typically occur under ambient conditions, although heating may be required for decomposition reactions .
Major Products Formed
The major products formed from the reactions of this compound include lithium carbonate, lithium chloride, carbon dioxide, and water. These products are often utilized in various industrial and research applications .
科学研究应用
Lithium bicarbonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential effects on biological systems and its use in pharmaceuticals.
Medicine: It is explored as a potential treatment for certain medical conditions, including mood disorders.
Industry: This compound is used in the production of lithium-ion batteries and other industrial applications.
作用机制
The mechanism of action of lithium bicarbonate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can affect neurotransmitter signaling and enzyme activity. For example, lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which play roles in mood regulation and cellular signaling .
相似化合物的比较
Similar Compounds
Lithium carbonate: Commonly used in the treatment of mood disorders and as a precursor in the production of other lithium compounds.
Lithium orotate: Suggested to have better bioavailability and lower toxicity compared to lithium carbonate.
Lithium hydroxide: Used in the production of lithium-ion batteries and as a reagent in various chemical processes .
Uniqueness
Lithium bicarbonate is unique due to its specific chemical properties and reactions. Unlike lithium carbonate, which is more commonly used in industrial applications, this compound is often utilized in research and pharmaceutical contexts. Its ability to decompose into lithium carbonate and carbon dioxide makes it valuable in certain chemical processes .
属性
IUPAC Name |
lithium;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Li/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPHMAXFVUBJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiHCO3, CHLiO3 | |
| Record name | lithium bicarbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_bicarbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904557 | |
| Record name | Lithium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-97-3 | |
| Record name | Lithium bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM BICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K73H191F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


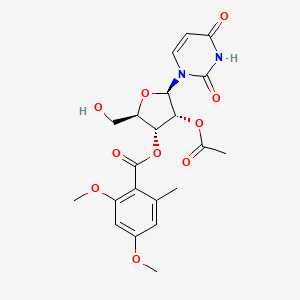
![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)

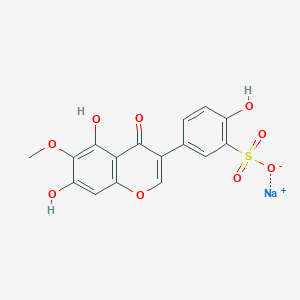
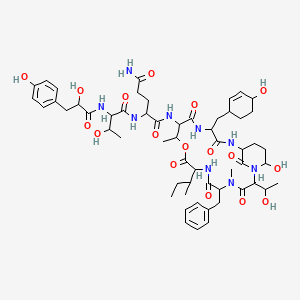
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)

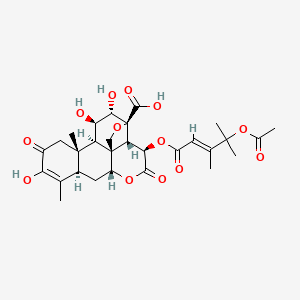



![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
